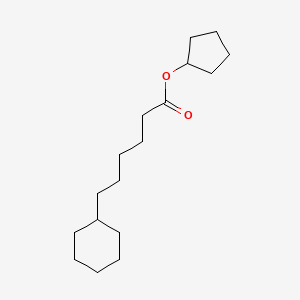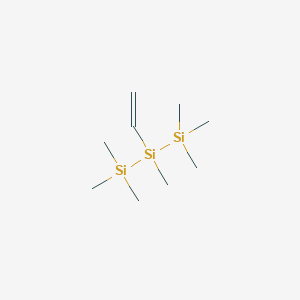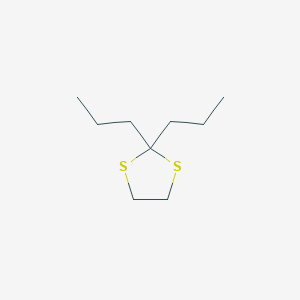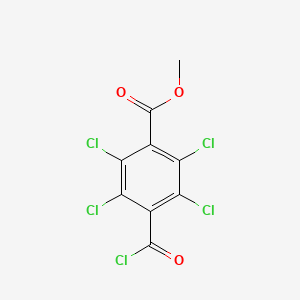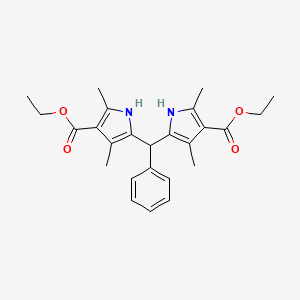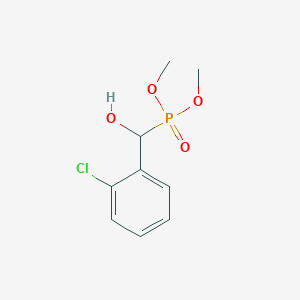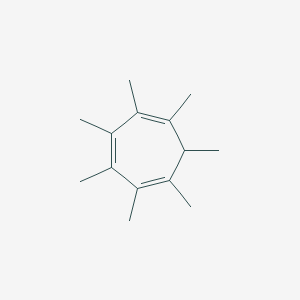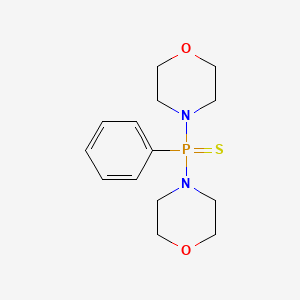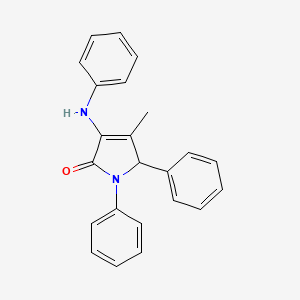
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with the molecular formula C23H20N2O It is a member of the pyrrol-2-one family, characterized by a pyrrole ring fused with a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the reaction of aniline with 4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine.
科学的研究の応用
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Anilino-4-methyl-1,5-diphenyl-5H-pyrrol-2-one
- 3-Anilino-4-methyl-1,5-diphenyl-1H-pyrrol-2-one
Uniqueness
3-Anilino-4-methyl-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
5468-13-3 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
4-anilino-3-methyl-1,2-diphenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O/c1-17-21(24-19-13-7-3-8-14-19)23(26)25(20-15-9-4-10-16-20)22(17)18-11-5-2-6-12-18/h2-16,22,24H,1H3 |
InChIキー |
UPPBQHNCWJLYHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


